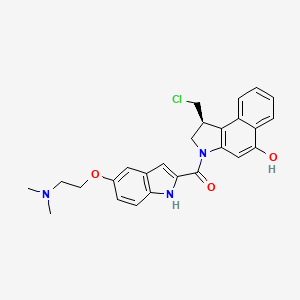

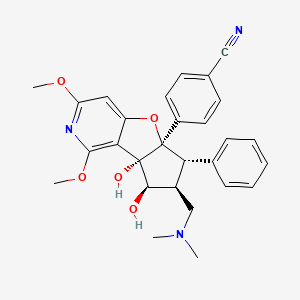

Duocarmycin DM free base

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

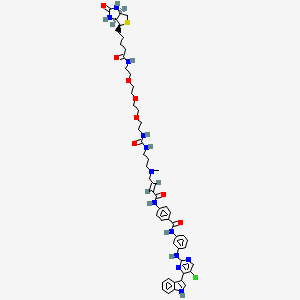

La duocarmicina DM (base libre) es un análogo sintético de las citotoxinas alquilantes del ADN de la clase de la duocarmicina. Estos compuestos son conocidos por su extrema citotoxicidad y se utilizan principalmente en la investigación del cáncer debido a su capacidad para unirse al surco menor del ADN y alquilate la base nitrogenada adenina en la posición N3 . Esta alquilación irreversible interrumpe la arquitectura del ácido nucleico, lo que lleva a la muerte de las células tumorales .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de la duocarmicina DM (base libre) implica múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación de la estructura característica del indol curvo y el electrófilo espirociclopropilciclohexadienona. Las condiciones de reacción típicamente implican el uso de bases fuertes y nucleófilos a temperaturas controladas para asegurar la correcta estereoquímica y el rendimiento del producto.

Métodos de producción industrial

La producción industrial de la duocarmicina DM (base libre) sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, al tiempo que se minimiza la formación de subproductos. El compuesto se purifica típicamente utilizando técnicas cromatográficas y se caracteriza mediante métodos espectroscópicos.

Análisis De Reacciones Químicas

Tipos de reacciones

La duocarmicina DM (base libre) experimenta varios tipos de reacciones químicas, que incluyen:

Alquilación: La reacción principal donde alquila el ADN en la posición N3 de la adenina.

Oxidación y reducción: Estas reacciones pueden modificar los grupos funcionales en la molécula, lo que podría alterar su actividad.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen bases fuertes como el hidruro de sodio, nucleófilos como los haluros de alquilo y agentes oxidantes como el permanganato de potasio. Las reacciones se llevan a cabo típicamente bajo una atmósfera inerte para evitar reacciones secundarias no deseadas.

Productos principales

Los productos principales formados a partir de estas reacciones son típicamente derivados de la duocarmicina DM (base libre) con grupos funcionales modificados que pueden mejorar o reducir su actividad citotóxica .

Aplicaciones Científicas De Investigación

La duocarmicina DM (base libre) tiene varias aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

La duocarmicina DM (base libre) ejerce sus efectos al unirse al surco menor del ADN y alquilando la base nitrogenada adenina en la posición N3 . Esta alquilación interrumpe la estructura del ADN, lo que lleva a la inhibición de la replicación y transcripción del ADN, provocando finalmente la muerte celular . Los objetivos moleculares incluyen el ADN en sí mismo, y las vías involucradas son las relacionadas con la respuesta al daño del ADN y su reparación .

Comparación Con Compuestos Similares

La duocarmicina DM (base libre) es única debido a su alta potencia y mecanismo de acción específico. Compuestos similares incluyen:

CC-1065: Otro agente alquilante del ADN con un mecanismo similar pero una estructura diferente.

Adozelesina, Bizelesina y Carzelesina: Análogos sintéticos de las duocarmicinas que se han investigado por sus propiedades anticancerígenas.

Auristatina, Calicheamicinas, Camptotecínas, Daunorubicinas/Doxorubicinas, Maytansinoides, Pirrolobenzodiazepinas: Otras clases de agentes citotóxicos utilizados en ADC.

Estos compuestos comparten la capacidad de unirse al ADN e interrumpir su función, pero la duocarmicina DM (base libre) se distingue por su unión específica al surco menor y sus características estructurales únicas .

Propiedades

IUPAC Name |

[(1S)-1-(chloromethyl)-5-hydroxy-1,2-dihydrobenzo[e]indol-3-yl]-[5-[2-(dimethylamino)ethoxy]-1H-indol-2-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26ClN3O3/c1-29(2)9-10-33-18-7-8-21-16(11-18)12-22(28-21)26(32)30-15-17(14-27)25-20-6-4-3-5-19(20)24(31)13-23(25)30/h3-8,11-13,17,28,31H,9-10,14-15H2,1-2H3/t17-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRGWJJXUVWWGDA-QGZVFWFLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=CC2=C(C=C1)NC(=C2)C(=O)N3CC(C4=C3C=C(C5=CC=CC=C54)O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCOC1=CC2=C(C=C1)NC(=C2)C(=O)N3C[C@H](C4=C3C=C(C5=CC=CC=C54)O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-phenylpentyl N-[(2S,3R)-2-methyl-4-oxooxetan-3-yl]carbamate](/img/structure/B8103445.png)

![[(1R)-1-[3-(2-aminoethoxy)phenyl]-3-(3,4-dimethoxyphenyl)propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate](/img/structure/B8103487.png)